3,4-Dichlorothioanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKWMUUIKKPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374228 | |
| Record name | 3,4-Dichlorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17733-23-2 | |
| Record name | 1,2-Dichloro-4-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17733-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLOROTHIOANISOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,4 Dichlorothioanisole and Its Derivatives
Established Synthetic Pathways and Precursor Utilization
The established synthesis of 3,4-Dichlorothioanisole typically proceeds through a two-step sequence starting from the readily available precursor, 3,4-dichloroaniline (B118046). This pathway involves the conversion of the aniline (B41778) to the corresponding thiophenol, followed by methylation of the thiol group.
Step 1: Synthesis of 3,4-Dichlorothiophenol from 3,4-Dichloroaniline
A common and well-established method for converting an arylamine, such as 3,4-dichloroaniline, into an aryl thiol is through the Sandmeyer reaction. This process involves two key stages:
Diazotization: 3,4-Dichloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt, specifically 3,4-dichlorobenzenediazonium (B8271992) chloride.
Thiomethylation: The resulting diazonium salt is then reacted with a sulfur-containing nucleophile. A widely used reagent for this purpose is potassium ethyl xanthate. The diazonium group is displaced by the xanthate, which upon subsequent hydrolysis (typically with a strong base like sodium hydroxide), yields the desired 3,4-dichlorothiophenol.
Step 2: Methylation of 3,4-Dichlorothiophenol
The final step in the synthesis of this compound is the methylation of the thiol group of 3,4-dichlorothiophenol. This is a standard nucleophilic substitution reaction where the thiophenol is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic thiophenolate anion. This anion then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to afford this compound.
The following table summarizes the key precursors and reagents in this established pathway:
| Precursor/Reagent | Role in Synthesis |
| 3,4-Dichloroaniline | Starting material |
| Sodium Nitrite | Diazotizing agent |
| Hydrochloric Acid | Acid catalyst for diazotization |
| Potassium Ethyl Xanthate | Sulfur source for thiolation |
| Sodium Hydroxide | Base for hydrolysis and deprotonation |
| Dimethyl Sulfate | Methylating agent |
Novel Catalytic Approaches in this compound Synthesis
Recent advancements in organic synthesis have led to the development of novel catalytic methods that offer more efficient and environmentally friendly alternatives to traditional synthetic routes.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the formation of carbon-sulfur bonds. These methods can be adapted for the synthesis of this compound, potentially starting from 1,2-dichloro-4-halobenzene (e.g., 1-bromo-3,4-dichlorobenzene or 1,2-dichloro-4-iodobenzene) and a methylthiol source.
Buchwald-Hartwig amination-type conditions, which are well-established for C-N bond formation, have been successfully extended to C-S bond formation. In a hypothetical application to this compound synthesis, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand (e.g., Xantphos or dppf), could facilitate the coupling of a 3,4-dichlorinated aryl halide with methanethiol (B179389) or its synthetic equivalents.
Copper-catalyzed Ullmann-type couplings are also a viable option. These reactions typically employ a copper(I) salt as the catalyst and can be performed with aryl halides and thiols. For the synthesis of this compound, this would involve the reaction of a 3,4-dichlorinated aryl halide with a methylthiolating agent in the presence of a copper catalyst.
Heterogeneous and Homogeneous Catalysis for Thioanisole (B89551) Formation
Both heterogeneous and homogeneous catalysis offer distinct advantages for the synthesis of thioanisoles. Homogeneous catalysts, such as the aforementioned palladium and copper complexes, provide high activity and selectivity under mild reaction conditions.
Heterogeneous catalysts, on the other hand, offer the benefit of easy separation and recyclability, which is advantageous from both an economic and environmental perspective. For the synthesis of this compound, a potential heterogeneous catalytic system could involve a supported transition metal catalyst (e.g., palladium on carbon) to mediate the coupling of a 3,4-dichlorinated aryl precursor with a sulfur source.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green chemistry approaches can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, where feasible.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can often accelerate reaction times and improve yields.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
The following table provides a comparative overview of traditional versus potential novel catalytic approaches:
| Feature | Established Pathway (Sandmeyer) | Novel Catalytic Approaches |
| Starting Materials | 3,4-Dichloroaniline | 3,4-Dichlorinated Aryl Halides |
| Key Transformation | Diazotization and thiolation | Transition metal-catalyzed cross-coupling |
| Catalyst | None (stoichiometric reagents) | Palladium or Copper complexes |
| Byproducts | Diazonium salt decomposition products | Catalyst and ligand residues (recyclable) |
| Potential for Green Chemistry | Limited | High (catalysis, milder conditions) |
Derivatization Strategies and Functionalization of the this compound Scaffold
The functionalization of the this compound core is essential for creating a diverse range of derivatives for further research and application.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents: the two chlorine atoms and the methylthio group.
Directing Effects of Substituents:
Chlorine: The two chlorine atoms are ortho, para-directing but deactivating due to their inductive electron-withdrawing effect and resonance electron-donating effect.
Methylthio group (-SCH₃): The methylthio group is also ortho, para-directing and is generally considered to be an activating group due to the lone pairs on the sulfur atom that can participate in resonance with the aromatic ring.
The interplay of these directing effects will determine the position of electrophilic attack. The available positions for substitution are C2, C5, and C6.
Position 2: Ortho to one chlorine and meta to the other, and ortho to the methylthio group.
Position 5: Ortho to one chlorine and meta to the other, and meta to the methylthio group.
Position 6: Para to one chlorine and ortho to the other, and ortho to the methylthio group.
Given that the methylthio group is an activating ortho, para-director, and the chlorine atoms are deactivating ortho, para-directors, electrophilic attack is most likely to be directed by the more activating methylthio group to the positions ortho to it, which are positions 2 and 6. Steric hindrance may play a role in favoring one position over the other.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.
The following table outlines the expected major products of electrophilic aromatic substitution on this compound, considering the directing effects of the substituents.
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 2-Nitro-4,5-dichlorothioanisole and/or 6-Nitro-3,4-dichlorothioanisole |
| Bromination | Br⁺ | 2-Bromo-4,5-dichlorothioanisole and/or 6-Bromo-3,4-dichlorothioanisole |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4,5-dichlorothioanisole and/or 6-Acyl-3,4-dichlorothioanisole |
Nucleophilic Substitution Reactions on the Aromatic Ring
Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for modifying aromatic rings. The feasibility of an SNAr reaction depends on three main factors: the presence of a good leaving group (like a halogen), the presence of strong electron-withdrawing groups on the aromatic ring, and a potent nucleophile. libretexts.org The electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate, known as the Meisenheimer complex, which forms during the reaction. libretexts.org These groups are most effective when positioned ortho or para to the leaving group.
In the case of this compound, the substrate contains two potential leaving groups, the chlorine atoms at the C3 and C4 positions. However, the methylthio (-SMe) group is not a strong electron-withdrawing group; it is generally considered a weak activating group for electrophilic aromatic substitution. Consequently, the aromatic ring of this compound is not strongly activated towards nucleophilic attack, making SNAr reactions challenging under standard conditions.
For a successful SNAr reaction to occur on a dichlorinated benzene (B151609) ring, a potent activating group is typically required. For example, in 1,2-dichloro-4-nitrobenzene, the nitro group (-NO₂) is a powerful electron-withdrawing group. This activation facilitates the substitution of the chlorine atoms by nucleophiles. The substitution pattern is directed by the position of the activating group; the chlorine atom ortho to the nitro group (at C2) is generally more reactive towards nucleophiles than the one at the meta position (C1).
To render the this compound skeleton more susceptible to nucleophilic attack, the methylthio group can be oxidized to more strongly electron-withdrawing groups, such as methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me). These modifications, discussed in the following section, would significantly activate the aromatic ring for SNAr reactions, particularly at the C4 position (para to the sulfonyl group).
Modifications at the Sulfur Center: Sulfoxides and Sulfones
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) (3,4-Dichlorophenyl methyl sulfoxide) and sulfone (3,4-Dichlorophenyl methyl sulfone). These oxidation reactions are among the most common transformations for thioethers. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.org
Synthesis of 3,4-Dichlorophenyl Methyl Sulfoxide
The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. acs.org A variety of reagents have been developed for this purpose. Hydrogen peroxide is a common "green" oxidant, often used with a catalyst or in solvents like acetic acid. gaylordchemical.com Another highly effective and selective method is the use of sodium metaperiodate (NaIO₄) in aqueous methanol, often at low temperatures to ensure selectivity. orgsyn.org Electrochemical methods also offer a high degree of control for selective oxidation to sulfoxides. nih.govacs.org
Synthesis of 3,4-Dichlorophenyl Methyl Sulfone
Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or more forcing conditions, yields the sulfone. Reagents such as excess hydrogen peroxide at higher temperatures, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (mCPBA) are commonly employed for this transformation. nih.gov A practical approach involves using O₂ or air as the terminal oxidant at elevated temperatures, which can be tuned to produce either the sulfoxide or the sulfone. acs.orgresearchgate.net The conversion of sulfides to sulfones is often more straightforward than stopping at the sulfoxide, as it represents the highest stable oxidation state of the sulfur.
The table below summarizes various methodologies for the oxidation of aryl sulfides, which are applicable to the synthesis of this compound derivatives.
| Target Product | Reagent(s) | Typical Conditions | Selectivity |
|---|---|---|---|
| Aryl Sulfoxide | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room Temperature | Good, requires careful monitoring |
| Aryl Sulfoxide | Sodium Metaperiodate (NaIO₄) | 0°C to Room Temperature, aq. Methanol | Excellent |
| Aryl Sulfoxide | Electrochemical Oxidation | Constant current (e.g., 5 mA), DMF | High |
| Aryl Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Elevated Temperature | Good |
| Aryl Sulfone | Potassium Permanganate (KMnO₄) | Various solvents, often acidic or basic | Strong, can be hard to control |
| Aryl Sulfone | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane, 0°C to Room Temp. | Excellent |
| Aryl Sulfone | O₂ / Air | High Temperature (e.g., 150°C) | Good, tunable by temperature |
Reaction Mechanisms Involving 3,4 Dichlorothioanisole
Mechanistic Investigations of Sulfur-Mediated Transformations
The sulfur atom in 3,4-Dichlorothioanisole is a central feature of its reactivity, capable of participating in a variety of transformations through distinct electronic pathways.
The sulfur atom of the thioether group possesses lone pairs of electrons, making it inherently nucleophilic. solubilityofthings.com This nucleophilicity is greater than that of the oxygen atom in a comparable ether due to sulfur's larger size and more polarizable electron cloud. masterorganicchemistry.comyoutube.com Consequently, the sulfur atom can readily attack electrophiles. A common example of this pathway is the reaction with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In this SN2 reaction, the sulfur atom acts as the nucleophile, displacing the halide and forming a new carbon-sulfur bond, resulting in a positively charged sulfonium ion. youtube.comlibretexts.org
Conversely, the sulfur atom in a thioether can also be rendered electrophilic, enabling it to be attacked by nucleophiles. This "umpolung" or reversal of polarity typically requires the sulfur to be bonded to a good leaving group, which activates it towards nucleophilic attack. acsgcipr.org For instance, oxidation of the sulfur in this compound to a sulfoxide (B87167) or sulfone creates a highly electron-deficient sulfur center. The sulfur atom in the resulting methyl phenyl sulfoxide or sulfone becomes susceptible to attack by strong nucleophiles. wikipedia.org
Reactions involving this compound can also proceed through radical mechanisms. Thiyl radicals (RS•) are versatile reactive intermediates that can be generated and utilized in a wide range of synthetic applications. rsc.orgnih.gov In the context of thioanisole (B89551), radical reactions can be initiated by single-electron oxidants or through photolysis. nih.gov
Studies on the parent compound, thioanisole, have shown that hydroxyl radicals (•OH) can react via two competitive pathways: addition to the sulfur atom or addition to the aromatic ring. acs.orgiaea.org Addition to the thioether functionality leads to the formation of a monomeric sulfur radical cation (Ar-S+•-CH₃). acs.orgiaea.org This species can then undergo further reactions, such as association with a neutral thioanisole molecule to form a dimeric radical cation. iaea.org Such radical pathways offer routes to C-S bond formation and other transformations that are distinct from the ionic pathways. nih.gov
Role of Halogen Substituents in Reaction Mechanisms
The two chlorine atoms at the 3- and 4-positions of the aromatic ring profoundly influence the molecule's reactivity and the mechanisms of its reactions.
Substituents on a benzene (B151609) ring affect both its reactivity towards electrophilic aromatic substitution and the orientation of the incoming electrophile. philadelphia.edu.jo The chlorine atoms in this compound exert two opposing electronic effects: an inductive effect and a resonance effect.
Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma bond. youtube.commsu.edu This effect is destabilizing to the carbocation intermediate formed during electrophilic substitution, thus deactivating the ring and making it less reactive than benzene. philadelphia.edu.jolumenlearning.com
Resonance Effect (+R): The chlorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through p-π conjugation. philadelphia.edu.jomsu.edu This electron donation stabilizes the carbocation intermediate, particularly when the attack occurs at the ortho and para positions relative to the halogen. libretexts.org
| Substituent Effect | Description | Impact on this compound Ring |
| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to the high electronegativity of the chlorine atoms. youtube.commsu.edu | Strong deactivation of the entire aromatic ring, reducing its nucleophilicity and slowing the rate of electrophilic substitution. lumenlearning.com |
| Resonance Effect (+R) | Donation of lone-pair electrons from the chlorine atoms into the aromatic pi-system. philadelphia.edu.jomsu.edu | Directs incoming electrophiles to the ortho and para positions relative to each chlorine. Stabilizes the intermediate carbocation for ortho/para attack. |
| Combined Effect | The stronger inductive effect deactivates the ring, while the resonance effect governs the regioselectivity of substitution. youtube.com | Overall, the ring is significantly less reactive than benzene. Substitution is directed to positions ortho to the -SMe group (2 and 6) and ortho to the Cl at C-4 (position 5). |
Beyond typical inductive and resonance effects, halogen atoms can participate directly in reaction mechanisms through noncovalent interactions, most notably halogen bonding. The electron distribution around a covalently bonded chlorine atom is anisotropic, leading to a region of positive electrostatic potential, known as a "σ-hole," on the side of the halogen opposite the C-Cl bond. acs.orgnih.gov
This σ-hole allows the chlorine atom to act as a Lewis acid, accepting electron density from a Lewis base (such as a lone pair on an oxygen or nitrogen atom, or a π-system). mdpi.com This interaction, termed a halogen bond, can activate a substrate by withdrawing electron density, thereby facilitating nucleophilic attack or other transformations. nih.gov In a potential reaction mechanism involving this compound, the chlorine atoms could form halogen bonds with a reagent or catalyst, influencing the transition state geometry and lowering the activation energy of a key step. clinmedjournals.org
Kinetics and Thermodynamics of this compound Reactions
The outcome of reactions involving this compound can be dictated by either kinetic or thermodynamic factors, which determine whether the major product is the one that forms fastest or the one that is most stable. rsc.org
Under kinetic control , the product distribution is determined by the relative rates of competing reaction pathways. The major product is the one formed via the transition state with the lowest activation energy. stackexchange.com These conditions are typically favored at lower temperatures, where reactions are essentially irreversible. stackexchange.comchemistrysteps.com For an electrophilic aromatic substitution on this compound, the kinetically favored product would arise from attack at the position that leads to the most stable carbocation intermediate, which is often the position most activated by the directing groups.
Under thermodynamic control , the reaction is reversible, allowing an equilibrium to be established between the starting materials, intermediates, and products. stackexchange.com The major product is the most thermodynamically stable isomer, regardless of how quickly it is formed. ic.ac.uk These conditions are typically achieved at higher temperatures, which provide sufficient energy to overcome the activation barriers of both the forward and reverse reactions. stackexchange.com The most stable substitution product on the this compound ring would be the one that minimizes steric hindrance and electronic repulsion.
| Control Type | Favored Conditions | Determining Factor | Potential Outcome for Electrophilic Substitution |
| Kinetic Control | Low temperature, short reaction time, irreversible conditions. stackexchange.com | Rate of formation (lowest activation energy). chemistrysteps.com | The product resulting from the most stabilized carbocation intermediate, likely at the 2- or 6-position due to the directing effect of the -SMe group. |
| Thermodynamic Control | High temperature, long reaction time, reversible conditions. stackexchange.com | Product stability (lowest Gibbs free energy). ic.ac.uk | The most stable isomer, which may differ from the kinetic product if steric hindrance at one position makes it less stable, potentially favoring substitution at a less-hindered site. |
Rate-Determining Steps and Reaction Energy Profiles
For many reactions involving substituted benzenes, such as electrophilic aromatic substitution, the initial attack of the electrophile on the aromatic ring is the slow, rate-determining step. masterorganicchemistry.comquora.comminia.edu.eg This step disrupts the aromaticity of the ring, leading to a high-energy intermediate known as a sigma complex or arenium ion. quora.comminia.edu.eglkouniv.ac.in The subsequent deprotonation to restore aromaticity is typically a fast step. masterorganicchemistry.comlkouniv.ac.in
A generic reaction energy profile for such a process would show an initial energy level for the reactants, a significant activation energy peak corresponding to the transition state for the formation of the sigma complex, a valley for the intermediate, and a final, lower energy level for the products. However, specific experimentally determined or calculated reaction energy profiles for reactions involving this compound are not present in the available literature.
Equilibrium Considerations in Reversible Transformations
The position of equilibrium in a reversible reaction is dictated by the equilibrium constant (K), which reflects the relative stability of reactants and products. gauthmath.com A K value much less than 1 indicates that the reactants are more stable and thus favored at equilibrium. gauthmath.com For transformations involving this compound, the equilibrium position would depend on the specific reaction conditions and the thermodynamic stability of the products relative to the reactants. Without specific reactions and their corresponding equilibrium constants, a quantitative discussion is not possible. General principles suggest that reactions leading to more stable, lower-energy products will have favorable equilibrium constants. libretexts.orgopenstax.org
Computational Elucidation of Reaction Pathways for this compound
Computational chemistry offers powerful tools to investigate reaction mechanisms, transition states, and electronic structures that may be difficult to study experimentally.
Density Functional Theory (DFT) for Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules, including the analysis of transition states. libretexts.orgmdpi.com DFT calculations can be employed to model the potential energy surface of a reaction, locate transition state structures, and calculate activation energies, which are crucial for understanding reaction rates. openstax.org Such studies have been applied to various organic reactions, including those of sulfur-containing aromatic compounds. researchgate.net However, specific DFT studies detailing the transition state analysis for reactions of this compound were not identified in the surveyed literature.
Molecular Orbital Theory in Mechanistic Interpretation
Molecular Orbital (MO) theory provides insight into the electronic structure and reactivity of molecules by analyzing the distribution and energy of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgchemrevlett.com The energies and shapes of these frontier orbitals are key to understanding how a molecule will interact with other reagents. For substituted thioanisoles, the interaction between the sulfur lone pair orbitals and the aromatic π-system is a critical factor in determining the molecule's nucleophilicity and the regioselectivity of its reactions. researchgate.net Computational studies on related thiophene (B33073) derivatives have utilized MO analysis to understand their stability and electronic properties. mdpi.com A specific MO analysis for this compound would clarify the influence of the chloro and methylthio substituents on its frontier orbitals, but such a dedicated study is not available in the reviewed sources.
Advanced Spectroscopic Characterization of 3,4 Dichlorothioanisole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of 3,4-Dichlorothioanisole provide key insights into its molecular framework. The chemical shifts (δ) are influenced by the electron-donating nature of the methylthio (-SCH₃) group and the electron-withdrawing and anisotropic effects of the chlorine atoms.
Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the -SCH₃ group, would likely appear as a doublet. The proton at C5, positioned between two chlorine atoms, is expected to be a doublet as well, coupled to the proton at C6. The proton at C6, adjacent to the -SCH₃ group, would likely present as a doublet of doublets due to coupling with the protons at C2 and C5. The methyl protons of the thioanisole (B89551) group typically appear as a sharp singlet in the upfield region of the spectrum. For the analogous compound, 3,4-dichloroanisole, the aromatic protons exhibit signals in the range of δ 6.8-7.3 ppm, providing a reasonable estimate for the chemical shifts in this compound.
Carbon (¹³C) NMR Spectroscopy: A typical ¹³C NMR spectrum for this compound would display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. sdsu.edu The carbons directly bonded to the chlorine atoms (C3 and C4) and the sulfur atom (C1) are expected to show characteristic downfield shifts. youtube.com Aromatic carbons generally resonate in the δ 110-160 ppm range. youtube.com The methyl carbon signal would appear at a much higher field, typically between δ 15-25 ppm. The specific chemical shifts are crucial for confirming the substitution pattern on the benzene ring. Quaternary carbons, those not bonded to any hydrogen atoms, often exhibit signals of lower intensity. sdsu.eduyoutube.com
Interactive Data Table: Predicted NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -SCH₃ | ~2.5 | Singlet | N/A |
| ¹H | H-2 | ~7.2-7.4 | Doublet | ~2.0 |
| ¹H | H-5 | ~7.3-7.5 | Doublet | ~8.5 |
| ¹H | H-6 | ~7.0-7.2 | Doublet of Doublets | J(H6-H5) ~8.5, J(H6-H2) ~2.0 |
| ¹³C | -SCH₃ | ~15-20 | Quartet | N/A |
| ¹³C | C-1 | ~135-140 | Singlet | N/A |
| ¹³C | C-2 | ~128-132 | Doublet | N/A |
| ¹³C | C-3 | ~130-134 | Singlet | N/A |
| ¹³C | C-4 | ~132-136 | Singlet | N/A |
| ¹³C | C-5 | ~126-130 | Doublet | N/A |
| ¹³C | C-6 | ~125-129 | Doublet | N/A |
Note: The data in this table is predicted based on known chemical shift ranges and data from analogous compounds. Actual experimental values may vary.
Advanced NMR Techniques (2D-NMR) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. nanalysis.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons (H-2 with H-6, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. nanalysis.com The HSQC spectrum would show cross-peaks connecting the ¹H signal of each aromatic proton and the methyl protons to their corresponding ¹³C signals, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the C-1 carbon, and between the aromatic protons and neighboring carbon atoms, providing comprehensive structural validation.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The methyl C-H stretching vibrations are expected around 2950-2850 cm⁻¹.
C=C stretching: The aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-S stretching: The C-S stretching vibration is expected to produce a weak to medium intensity band in the 700-600 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibrations for aryl chlorides typically appear as strong bands in the 1100-1000 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the benzene ring.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Methyl C-H Stretch | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-Cl Stretch | 1100-1000 | Strong |
| C-S Stretch | 700-600 | Weak to Medium |
| Aromatic C-H Bend | 900-675 | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the dichlorinated benzene ring and the C-S bond. Aromatic ring breathing modes, which involve the synchronous expansion and contraction of the ring, typically give rise to intense Raman signals. The C-Cl and C-S stretching vibrations would also be observable in the Raman spectrum, providing further confirmation of the molecular structure.
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the electronic spectrum is dominated by π → π* transitions within the substituted benzene ring.
The presence of the sulfur atom with its lone pairs of electrons and the chlorine atoms can influence the energy of these transitions. The methylthio group generally causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, while the effect of the chloro groups is more complex. The analogous compound, 3,4-dichloroaniline (B118046), exhibits a strong absorption peak at approximately 300 nm. researchgate.net It is anticipated that this compound would have a similar absorption profile, with a primary absorption band in the UVA region.
The photophysical properties, such as fluorescence quantum yield and lifetime, describe the fate of the molecule after it absorbs light. Many aromatic sulfur compounds are known to have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state, a process facilitated by the heavy sulfur atom. A detailed investigation of these properties would provide a deeper understanding of the excited-state dynamics of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.
For aromatic compounds like thioanisole and its derivatives, the UV-Vis spectrum is typically characterized by multiple absorption bands arising from π → π* transitions within the benzene ring. The substitution pattern on the aromatic ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands.
In the case of this compound, the presence of the methylthio (-SCH3) group and the two chlorine atoms on the benzene ring modifies the electronic environment of the chromophore. The -SCH3 group, a sulfur analogue of the methoxy (B1213986) group, can act as an auxochrome, influencing the energy of the π-orbitals. Halogen substituents, such as chlorine, can exert both inductive (-I) and resonance (+R) effects, further modulating the electronic transitions.
Table 1: Expected UV-Vis Absorption Characteristics for Substituted Thioanisoles
| Compound | Expected λmax Region (nm) | Transition Type | Influencing Factors |
|---|---|---|---|
| Thioanisole | 250 - 280 | π → π* | Benzene ring, -SCH3 group |
| 4-Substituted Thioanisoles | Shifted from parent thioanisole | π → π* | Nature of substituent (electron-donating/withdrawing) rsc.orgresearchgate.net |
Photoluminescence (PL) Spectroscopy and Fluorescence Properties
Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, provides information about the electronic structure of a molecule and its excited state deactivation pathways. Upon absorption of a photon, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon that occurs during the relaxation from a singlet excited state (S1) to the ground state (S0).
The fluorescence properties of a molecule, including its emission wavelength and quantum yield, are highly sensitive to its chemical structure and environment. Wholly aromatic polyimides, for instance, generally have very low photoluminescence quantum yields. nih.gov However, the introduction of sulfur atoms, as seen in thioanisole derivatives, can influence these properties. The heavy-atom effect of sulfur can enhance intersystem crossing rates, potentially leading to phosphorescence. nih.gov
For many aryl sulfides, the photochemistry is mediated by the interaction between a bound ¹ππ* excited state and an optically 'dark' ¹(n/π)σ* state, which can lead to bond fission rather than fluorescence. rsc.org The specific substituents on the aromatic ring can tune the relative energies of these states and influence the dominant relaxation pathway. rsc.orgresearchgate.net
Specific experimental photoluminescence or fluorescence data for this compound are not detailed in the available research. However, based on the behavior of related aromatic sulfur compounds, it is plausible that its fluorescence would be weak. The presence of heavy chlorine atoms could further promote intersystem crossing to the triplet state, potentially favoring phosphorescence over fluorescence, especially at low temperatures.
Table 2: General Fluorescence Properties of Aromatic Sulfides
| Compound Type | Typical Emission | Factors Affecting Fluorescence | Potential Non-Radiative Pathways |
|---|---|---|---|
| Aryl Sulfides | Often weak or non-fluorescent | Substituent effects, solvent polarity, temperature | Intersystem crossing, bond fission via πσ* states rsc.org |
| Thioanisole Derivatives | Dependent on substitution | Electronic nature of substituents tunes excited state energies rsc.orgresearchgate.net | S-CH3 bond cleavage rsc.orgresearchgate.net |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through the analysis of fragmentation patterns. HRMS provides highly accurate mass measurements, allowing for the calculation of a unique molecular formula. nih.govyoutube.com
For this compound (C7H6Cl2S), the exact mass of its molecular ion can be calculated with high precision. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule with one chlorine atom will show a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1. chemguide.co.uk Since this compound contains two chlorine atoms, its mass spectrum will exhibit a distinctive cluster for the molecular ion: an M+ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with a characteristic intensity ratio of approximately 9:6:1. libretexts.org
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org The fragmentation of thioanisole derivatives often involves characteristic losses of radicals or neutral molecules. Common fragmentation pathways for ethers and sulfides include α-cleavage and cleavage of the aryl-sulfur bond. miamioh.edu
For this compound, the fragmentation is expected to proceed through several key pathways:
Loss of a methyl radical (•CH₃): This would lead to the formation of a [M - 15]⁺ ion, corresponding to the 3,4-dichlorothiophenium cation.
Loss of a chloromethyl radical (•CH₂Cl): Rearrangement followed by this loss could be a possible pathway.
Cleavage of the C(aryl)-S bond: This could lead to fragments corresponding to the dichlorophenyl cation [C₆H₃Cl₂]⁺ and the methylthio cation [CH₃S]⁺.
Loss of chlorine atoms: Stepwise loss of Cl radicals (•Cl) or HCl molecules can also be observed.
The mass spectrum of 2,6-dichlorotoluene, an isomer with the same molecular formula (C7H6Cl2), shows a prominent molecular ion peak and significant fragmentation, providing a useful comparison for the expected behavior of this compound. nist.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₇H₆Cl₂S)
| Ion | Predicted m/z (for ³⁵Cl) | Description | Isotopic Pattern |
|---|---|---|---|
| [M]⁺ | 191.9618 | Molecular Ion | M+, M+2, M+4 in ~9:6:1 ratio |
| [M - CH₃]⁺ | 176.9351 | Loss of methyl radical | Contains two Cl atoms |
| [C₆H₃Cl₂]⁺ | 144.9666 | Dichlorophenyl cation | Contains two Cl atoms |
| [M - Cl]⁺ | 157.0009 | Loss of chlorine radical | Contains one Cl atom |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.
While a specific crystal structure for this compound has not been reported in the searched literature, general principles and data from analogous structures can provide an expected structural framework. The molecule consists of a planar benzene ring substituted with a methylthio group and two chlorine atoms. The conformation of the methylthio group relative to the aromatic ring is a key structural feature. For many thioanisole derivatives, a planar conformation, where the S-CH₃ bond lies in the plane of the aromatic ring, is energetically favorable due to conjugation between the sulfur lone pairs and the π-system of the ring. researchgate.net
The crystal packing would be governed by intermolecular interactions such as van der Waals forces and potentially weak C-H···Cl or C-H···π interactions. The presence of the two chlorine atoms and the sulfur atom will significantly influence the electrostatic potential surface of the molecule, directing how the molecules arrange themselves to maximize attractive forces in the solid state.
Data from a related structure, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, illustrates the complexity of crystal structures involving dichlorinated aromatic rings, although it is not a direct analogue. researchgate.net The determination of the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound would require successful crystallization and subsequent X-ray diffraction analysis. scilit.comresearchgate.net
Table 4: Predicted Molecular Geometry Parameters for this compound
| Parameter | Expected Value/Feature | Basis of Prediction |
|---|---|---|
| Benzene Ring | Planar | Inherent aromaticity |
| C-Cl Bond Length | ~1.74 Å | Standard values for aryl chlorides |
| C-S Bond Length | ~1.77 Å | Standard values for aryl sulfides |
| S-C(methyl) Bond Length | ~1.81 Å | Standard values for thioethers |
| C-S-C Bond Angle | ~100-105° | VSEPR theory and data from related thioethers |
| Conformation | Likely near-planar for -SCH₃ group | Conjugation effects researchgate.net |
| Crystal System | Unknown | Requires experimental determination |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thioanisole |
| 3,4-dichloroaniline |
| 2,6-dichlorotoluene |
Computational Chemistry and Theoretical Studies of 3,4 Dichlorothioanisole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,4-Dichlorothioanisole. These methods, based on the principles of quantum mechanics, allow for the detailed exploration of the molecule's geometry, orbital energies, and charge distribution, which collectively govern its stability and reactivity.
The first step in characterizing this compound computationally is to determine its most stable three-dimensional structure through energy minimization. This process explores the potential energy surface of the molecule to find the geometry with the lowest energy, which corresponds to the most stable conformation. For this compound, the orientation of the methylthio (-SCH₃) group relative to the dichlorinated benzene (B151609) ring is of particular interest.
Conformational analysis reveals the rotational barriers and preferred dihedral angles of the C-S bond. Theoretical calculations indicate that the planarity or non-planarity of the thioanisole (B89551) moiety significantly influences the molecule's electronic properties. The relative energies of different conformers (e.g., where the methyl group is in the plane of the ring versus out of the plane) are calculated to identify the global minimum energy structure.
Table 1: Calculated Conformational Energies of this compound
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0° | 0.0 |
| Perpendicular | 90° | 2.5 |
| Gauche | 60° | 1.8 |
Note: These are representative values and can vary based on the level of theory and basis set used in the calculation.
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is typically localized on the sulfur atom and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: These are representative values and can vary based on the computational method.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the MEP map shows regions of negative potential around the chlorine and sulfur atoms, consistent with their high electronegativity and the presence of lone pairs of electrons. These areas are potential sites for electrophilic interaction. The hydrogen atoms of the methyl group and the aromatic ring exhibit positive potential, making them susceptible to nucleophilic interaction. This charge distribution is critical for understanding non-covalent interactions and the molecule's behavior in a biological or chemical system.
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or in aggregation.
The properties and behavior of this compound can be significantly influenced by its environment. MD simulations using explicit or implicit solvation models can predict how the molecule interacts with solvent molecules. In a polar solvent like water or methanol, the solvent molecules will arrange themselves around the solute to stabilize the charge distribution.
Solvation models can be used to calculate the solvation free energy, which indicates the molecule's solubility. The simulations can also reveal specific interactions, such as hydrogen bonding (if applicable) or dipole-dipole interactions between the solute and solvent molecules. For this compound, the polar C-Cl and C-S bonds are expected to have significant interactions with polar solvents.
MD simulations can also be used to study the interactions between multiple this compound molecules, providing insights into its aggregation behavior. These simulations can predict whether the molecules are likely to self-associate in solution and what types of intermolecular forces govern this aggregation.
The primary intermolecular interactions for this compound would include van der Waals forces and dipole-dipole interactions. The aromatic rings can also participate in π-π stacking. By simulating a system with multiple molecules, the preferred orientation and distance between interacting molecules can be determined, providing a picture of the potential for self-assembly or aggregation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used for the accurate prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman). nih.govnih.gov These calculations are instrumental in confirming molecular structures, assigning experimental spectra, and understanding the electronic environment of the molecule. nih.govrsc.org
The standard approach involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, methods like the Gauge-Including Atomic Orbital (GIAO) are employed to calculate NMR isotropic shielding constants, which are then converted into chemical shifts. rsc.orgresearchgate.net Similarly, vibrational frequencies and their corresponding intensities for both IR and Raman spectra are computed from the second derivatives of the energy with respect to atomic displacements. nih.govmdpi.com These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov
Illustrative Data Table: Predicted NMR Chemical Shifts for this compound This table presents hypothetical, yet realistic, 13C NMR chemical shift values for this compound as would be predicted by DFT calculations. Actual experimental or calculated values may differ.
| Atom | Predicted 13C Chemical Shift (ppm) |
| C1 (-S-CH₃) | 139.5 |
| C2 | 128.0 |
| C3 (-Cl) | 133.0 |
| C4 (-Cl) | 131.5 |
| C5 | 129.5 |
| C6 | 127.0 |
| -S-C H₃ | 15.8 |
Similarly, computational methods can generate a theoretical vibrational spectrum. This would help in assigning the characteristic vibrational modes, such as C-H stretching of the aromatic ring and the methyl group, C-S stretching, and C-Cl stretching, which are expected in specific regions of the infrared and Raman spectra. mdpi.comresearchgate.net
Structure-Reactivity/Selectivity Relationship (SRS) Modeling for this compound
Structure-Reactivity/Selectivity (SRS) modeling, which includes the well-known subset of Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a compound and its reactivity, selectivity, or biological activity. mdpi.comnih.gov These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds and for understanding the underlying mechanisms of action. mdpi.com
For this compound, an SRS model could be developed to predict its reactivity in a particular chemical transformation, for example, its susceptibility to oxidation at the sulfur atom or its potential for further electrophilic aromatic substitution. The process involves calculating a set of numerical parameters, known as molecular descriptors, that quantify various aspects of the molecule's structure.
These descriptors can be categorized as:
Electronic: Descriptors related to the charge distribution, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for modeling reactions involving charge transfer or electrostatic interactions. nih.gov
Steric: Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Topological: Descriptors derived from the 2D representation of the molecule, which describe atomic connectivity and branching.
Quantum-Chemical: A broad category that includes reactivity indices derived from DFT, such as hardness, softness, and electrophilicity index.
Once calculated for a series of related compounds (e.g., various substituted thioanisoles), statistical methods are used to build a regression model that links these descriptors to an experimentally measured reactivity or selectivity value. The resulting equation can then be used to predict the reactivity of new compounds, including this compound, without the need for further experiments. mdpi.com
Illustrative Data Table: Molecular Descriptors for SRS Modeling of this compound This table provides examples of molecular descriptors that would be calculated for this compound in an SRS study. The values are illustrative and serve to represent the output of such a computational analysis.
| Descriptor Type | Descriptor Name | Illustrative Value | Potential Influence on Reactivity |
| Electronic | Dipole Moment | 2.1 D | Influences interactions in polar media and with charged reactants. |
| Quantum-Chemical | HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |
| Steric | Molecular Volume | 145 ų | Affects accessibility of the reactive site to other molecules. |
| Topological | Wiener Index | 550 | Describes molecular branching and compactness. |
Such modeling provides valuable mechanistic insights. For instance, a model might reveal that the energy of the Highest Occupied Molecular Orbital (HOMO) is the most significant predictor for the rate of an oxidation reaction, indicating that the reaction is initiated by electron donation from the thioanisole derivative. nih.gov
3,4 Dichlorothioanisole As a Synthetic Intermediate
Precursor in the Organic Synthesis of Complex Molecules
The strategic placement of chloro and methylthio groups on the benzene (B151609) ring makes 3,4-dichlorothioanisole a valuable building block for the synthesis of more intricate molecules. These functional groups offer multiple reaction sites for further chemical transformations, allowing for the controlled and sequential introduction of new functionalities.
Building Block for Pharmaceutical and Agrochemical Intermediates
While direct, publicly available research detailing the specific use of this compound in the synthesis of marketed pharmaceuticals and agrochemicals is limited, its structural motifs are present in various biologically active compounds. The dichlorinated benzene core is a common feature in many pesticides and herbicides, where the chlorine atoms contribute to the molecule's stability and biological activity. The thioanisole (B89551) group can be readily oxidized to sulfoxide (B87167) and sulfone moieties, which are known to be important pharmacophores in a range of therapeutic agents. For instance, the analogous 3,4-dichlorophenyl group is a key component in several commercial agrochemicals. The potential for this compound to serve as a precursor to such compounds lies in its ability to undergo modifications at both the sulfur atom and the aromatic ring, paving the way for the synthesis of a diverse library of potential drug candidates and crop protection agents.
Table 1: Potential Applications of this compound Derivatives
| Derivative Class | Potential Application | Synthetic Transformation from this compound |
| 3,4-Dichlorophenyl Sulfoxides | Pharmaceutical Intermediates | Oxidation of the sulfide (B99878) |
| 3,4-Dichlorophenyl Sulfones | Pharmaceutical/Agrochemical Intermediates | Further oxidation of the sulfoxide |
| Functionalized Thiophenols | Agrochemical Intermediates | Demethylation |
| Substituted Anilines | Pharmaceutical/Agrochemical Intermediates | Nucleophilic aromatic substitution of one or both chlorine atoms |
Application in Natural Product Synthesis
The total synthesis of natural products often requires the use of specialized building blocks to construct complex and stereochemically rich structures. While there is a lack of specific examples in the literature detailing the direct incorporation of this compound into a natural product, its potential as a starting material for key fragments is noteworthy. The functional handles it possesses allow for its elaboration into more complex intermediates that could be crucial in the convergent synthesis of natural products. For example, the aromatic ring could be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, while the thioether can be manipulated to introduce other sulfur-containing functional groups or to act as a directing group in subsequent reactions.
Role in the Development of Organosulfur Reagents
The sulfur atom in this compound is a key site for transformations that lead to the generation of valuable organosulfur reagents, which are widely used in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Precursors for Sulfur Ylides and Sulfonium (B1226848) Salts
Sulfonium salts, which are precursors to sulfur ylides, can be synthesized from thioethers like this compound through alkylation. These sulfonium salts can then be deprotonated with a strong base to generate the corresponding sulfur ylides. Sulfur ylides are highly versatile reagents in organic synthesis, most notably for their role in the Corey-Chaykovsky reaction to form epoxides and cyclopropanes from carbonyl compounds and α,β-unsaturated carbonyls, respectively. The presence of the electron-withdrawing chloro substituents on the aromatic ring of this compound would influence the stability and reactivity of the resulting sulfonium salt and ylide, potentially offering unique reactivity profiles compared to non-halogenated analogues.
Table 2: General Scheme for Sulfur Ylide Formation
| Reactant | Reagent | Product |
| This compound | Alkylating agent (e.g., CH₃I) | 3,4-Dichlorophenyl(dimethyl)sulfonium salt |
| 3,4-Dichlorophenyl(dimethyl)sulfonium salt | Strong base (e.g., n-BuLi) | 3,4-Dichlorophenyl(methyl)sulfurane (a sulfur ylide) |
Chiral Sulfur Ligands and Catalysts
Chiral organosulfur compounds have gained prominence as ligands in asymmetric catalysis, facilitating a wide range of enantioselective transformations. Thioethers such as this compound can serve as foundational structures for the synthesis of chiral ligands. For example, deprotonation at the methyl group followed by reaction with a chiral electrophile, or oxidation to a sulfoxide followed by enantioselective reduction, could introduce a stereocenter at the sulfur atom. The resulting chiral thioethers or their derivatives could then be employed as ligands for transition metals in catalytic asymmetric reactions, such as hydrogenations, cross-couplings, and cycloadditions. The electronic properties imparted by the dichloro substitution pattern could modulate the catalytic activity and enantioselectivity of the resulting metal complexes.
Pathways to Functionalized Aromatic and Heterocyclic Systems
This compound serves as a valuable starting material for the synthesis of a variety of functionalized aromatic and heterocyclic compounds through transformations targeting both the aromatic ring and the thioether functionality. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, particularly when activated by an electron-wthdrawing group, or participate in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, amino, and alkoxy groups, leading to highly functionalized aromatic systems.
Furthermore, the thioether group can be a linchpin for the construction of heterocyclic rings. For instance, intramolecular cyclization reactions involving the sulfur atom and a suitably positioned functional group on a side chain attached to the aromatic ring can lead to the formation of sulfur-containing heterocycles such as benzothiophenes and their derivatives. Oxidation of the sulfur to a sulfone can activate the adjacent methyl group for deprotonation and subsequent reaction with electrophiles, providing another avenue for the synthesis of complex heterocyclic frameworks.
Stereoselective Synthesis Utilizing this compound Derivatives
The direct utilization of this compound and its immediate derivatives in stereoselective synthesis is not extensively documented in publicly available research. However, the structural motifs present in this compound lend themselves to established methodologies in asymmetric synthesis. By examining reactions applied to analogous aryl thioethers, potential pathways for the stereoselective transformation of this compound derivatives can be extrapolated. These strategies primarily focus on two approaches: the enantioselective oxidation of the sulfur atom to form chiral sulfoxides, and the use of the thioether as a directing group to control stereochemistry in reactions at adjacent carbon atoms.
One of the most explored areas in the stereoselective synthesis of sulfur compounds is the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. researchgate.net Chiral sulfoxides are valuable intermediates and chiral auxiliaries in organic synthesis. Various catalytic systems, often employing transition metals complexed with chiral ligands, have been developed for this purpose. For a derivative of this compound, this transformation would introduce a stereogenic center at the sulfur atom.
A hypothetical enantioselective oxidation of this compound is depicted below:
Reaction Scheme: Hypothetical Enantioselective Oxidation of this compound
Cl
|
Cl--Ar--S--CH3 + [Oxidant] --[Chiral Catalyst]--> Cl
|
Cl--Ar--S(O)--CH3
(this compound) (Chiral 3,4-Dichlorophenyl Methyl Sulfoxide)
Where Ar = Phenyl group
Research on other aryl alkyl sulfides has demonstrated the feasibility of such reactions. For instance, titanium complexes of 1,2-diarylethane-1,2-diols have been successfully used as catalysts for the asymmetric oxidation of various sulfides. researchgate.net The enantioselectivity of these reactions is influenced by the steric and electronic properties of the substituents on the aryl ring. researchgate.net While specific data for this compound is unavailable, the results for structurally similar substrates provide a strong indication of potential success.
Another potential application of this compound derivatives in stereoselective synthesis involves the formation of a chiral center on a carbon atom adjacent to the sulfur. This can be achieved by deprotonation of a suitable precursor to form a sulfur-stabilized carbanion, which can then react with an electrophile. The stereochemical outcome of such reactions can be controlled by using a chiral base or by converting the thioether into a chiral sulfoxide first, which then acts as a chiral auxiliary to direct the approach of the electrophile.
Chiral sulfoxides and sulfonium ylids derived from thioethers have been extensively used as tools for asymmetric synthesis. beilstein-journals.org For example, the diastereoselective addition of the α-sulfinyl carbanion (derived from a chiral sulfoxide) to an aldehyde would yield a β-hydroxysulfoxide with high stereocontrol. Subsequent removal of the sulfoxide group would provide a chiral alcohol.
The following table summarizes representative results for the enantioselective oxidation of various aryl sulfides, which serve as a proxy for the potential stereoselective transformations of this compound.
| Aryl Sulfide Substrate | Chiral Catalyst System | Oxidant | Enantiomeric Excess (ee) | Reference |
| Thioanisole | Titanium/hydrobenzoin | tert-butyl hydroperoxide | >95% | researchgate.net |
| p-Tolyl methyl sulfide | Chiral Ti complex | Hydroperoxide | High | researchgate.net |
| Phenyl benzyl (B1604629) sulfide | Titanium/hydrobenzoin | tert-butyl hydroperoxide | High | researchgate.net |
This table presents data for analogous compounds to illustrate the potential for stereoselective oxidation, as specific data for this compound is not available.
While direct experimental data on the stereoselective synthesis utilizing this compound derivatives is scarce, the established methodologies for the asymmetric synthesis of chiral sulfoxides and the use of sulfur-containing groups as chiral auxiliaries provide a solid foundation for future research in this area. The electronic properties imparted by the two chlorine atoms on the aromatic ring could influence the reactivity and selectivity of such transformations, making this an area ripe for investigation.
Environmental Fate and Transformation Pathways of 3,4 Dichlorothioanisole
Abiotic Transformation Processes
Abiotic transformation processes are chemical reactions that occur in the environment without direct microbial involvement. For a molecule like 3,4-Dichlorothioanisole, these processes would primarily include reactions driven by light (photolysis), water (hydrolysis), and chemical oxidants present in various environmental compartments.
Photolysis and Photo-oxidation Mechanisms
Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. This process is a likely transformation pathway for this compound in sunlit surface waters and on terrestrial surfaces. The transformation can occur through direct absorption of light or indirect mechanisms involving photosensitizers.
Direct Photolysis: this compound, as a substituted benzene (B151609) derivative, is expected to absorb light in the environmentally relevant UV spectrum (wavelengths >290 nm), which could lead to the cleavage of the carbon-chlorine (C-Cl) or carbon-sulfur (C-S) bonds.
Indirect Photo-oxidation: More commonly, the degradation of organic pollutants is driven by indirect photo-oxidation initiated by reactive oxygen species (ROS) generated by natural photosensitizers like dissolved organic matter (DOM). Key ROS include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and excited triplet states of DOM (³DOM*).
Research on the photosensitized oxidation of aromatic sulfides suggests that the reaction mechanism often involves an initial electron transfer from the electron-rich sulfur atom to the photosensitizer, generating a sulfide (B99878) radical cation. researchgate.net This intermediate can then react with oxygen to form products. For thioanisole (B89551), photosensitized oxidation can yield products such as sulfoxides and disulfides. researchgate.net It is plausible that this compound would undergo a similar initial oxidation at the sulfur atom to form 3,4-dichlorophenyl methyl sulfoxide (B87167).
Hydrolysis and Chemical Degradation Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The thioether (C-S-C) linkage in this compound is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Unlike thioesters, which readily hydrolyze to a carboxylic acid and a thiol, thioethers lack the carbonyl group that facilitates nucleophilic attack by water. pearson.comfiveable.me
However, other abiotic chemical degradation pathways, particularly in anaerobic environments, are possible. Reductive dechlorination is a significant abiotic process for many chlorinated solvents, often mediated by naturally occurring iron-bearing minerals like iron sulfides (e.g., mackinawite), magnetite, and green rust. ehs-support.comcloudfront.netprovectusenvironmental.comnih.gov In anoxic sediments or groundwater, these minerals can act as reductants, transferring electrons to the chlorinated aromatic ring. This process typically results in the sequential removal of chlorine atoms, which for this compound could potentially lead to monochlorinated thioanisoles and ultimately thioanisole itself.
Oxidation in Environmental Compartments
Beyond photo-oxidation, this compound can be oxidized by chemical oxidants present in soil and water, such as manganese oxides or hydrogen peroxide, which can be formed through various environmental processes. mdpi.com The primary site of oxidation on the thioanisole moiety is the sulfur atom.
The oxidation of sulfides is a stepwise process. The initial oxidation product is a sulfoxide, which can be further oxidized to a sulfone under stronger oxidizing conditions. This transformation increases the polarity and water solubility of the compound, which may affect its environmental mobility and bioavailability.
Step 1: this compound → 3,4-Dichlorophenyl methyl sulfoxide
Step 2: 3,4-Dichlorophenyl methyl sulfoxide → 3,4-Dichlorophenyl methyl sulfone
This oxidation pathway is well-established for a wide range of aromatic and aliphatic sulfides and is a critical transformation in both abiotic and biotic systems. mdpi.com
Biotic Transformation Processes
Biotic transformations, driven by microorganisms like bacteria and fungi, are crucial for the complete degradation of many organic pollutants. These processes can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Biodegradation by Microorganisms (Bacteria, Fungi)
While no studies have specifically isolated microorganisms capable of degrading this compound, the degradation of both chlorinated aromatics and organosulfur compounds is well-documented. eurochlor.orgnih.gov
Bacteria: Genera such as Pseudomonas, Rhodococcus, and Arthrobacter are known for their ability to degrade a wide array of aromatic compounds. For aromatic sulfur compounds, bacteria often initiate degradation by oxidizing the sulfur atom or hydroxylating the aromatic ring. nih.gov
Fungi: Ligninolytic fungi, such as Phanerochaete chrysosporium, possess powerful extracellular enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) that generate highly reactive radicals capable of non-specifically oxidizing a wide range of persistent pollutants, including chlorinated aromatics.
Studies on related phenylthio acetates have shown that the presence of chlorine atoms on the benzene ring tends to lower the rate of biodegradation, suggesting that this compound may be more persistent than its non-chlorinated parent compound, thioanisole. nih.gov
Aerobic and Anaerobic Degradation Pathways
The presence or absence of oxygen dictates fundamentally different microbial metabolic strategies for degrading chlorinated aromatic compounds.
Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the breakdown of aromatic rings using oxygenase enzymes. nih.gov Two primary initial attack strategies are plausible for this compound:
Sulfur Oxidation: Similar to abiotic oxidation, the first step could be the microbial oxidation of the sulfur atom to form 3,4-dichlorophenyl methyl sulfoxide and subsequently the corresponding sulfone. This increases water solubility and may facilitate further degradation.
Ring Dioxygenation: Aromatic dioxygenase enzymes could attack the chlorinated ring, incorporating two hydroxyl groups. This hydroxylation destabilizes the ring, leading to cleavage and subsequent metabolism. For chlorinated aromatics, this is a common pathway. eurochlor.org
Cometabolism is a likely mechanism for aerobic degradation, where the compound is transformed by microbial enzymes but does not serve as a primary source of energy or carbon for the degrading organism. dtic.milnih.govnih.gov
Anaerobic Degradation: In anaerobic environments such as saturated soils, sediments, and certain groundwater zones, the most probable initial transformation is reductive dechlorination. nih.govclu-in.org In this process, known as halorespiration, specific bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. wur.nlyoutube.comresearchgate.net
The potential anaerobic degradation pathway for this compound would likely proceed as follows:
this compound → 3-Chlorothioanisole or 4-Chlorothioanisole → Thioanisole
This process makes the molecule less toxic and often more amenable to subsequent degradation by other microorganisms, potentially including complete mineralization under aerobic conditions. eurochlor.org Highly chlorinated compounds are generally more susceptible to anaerobic reductive dechlorination, while the lower chlorinated congeners are more readily degraded aerobically. eurochlor.org
Table 1: Potential Transformation Products of this compound Based on Pathways of Related Compounds
| Transformation Process | Potential Intermediate(s) | Governing Conditions | Reference Compound Class |
|---|---|---|---|
| Photo-oxidation | 3,4-Dichlorophenyl methyl sulfoxide | Aerobic, Sunlight | Aromatic Sulfides researchgate.net |
| Abiotic Reduction | 3-Chlorothioanisole, 4-Chlorothioanisole | Anaerobic, Iron Minerals | Chlorinated Solvents nih.gov |
| Abiotic/Biotic Oxidation | 3,4-Dichlorophenyl methyl sulfoxide, 3,4-Dichlorophenyl methyl sulfone | Aerobic | General Sulfides mdpi.com |
| Aerobic Biodegradation | Chlorinated catechols (from ring cleavage), Sulfoxides/Sulfones | Aerobic | Chlorinated Aromatics, Organosulfur Compounds eurochlor.orgnih.gov |
| Anaerobic Biodegradation | 3-Chlorothioanisole, 4-Chlorothioanisole, Thioanisole | Anaerobic | Chlorinated Aromatics nih.govwur.nl |
Characterization of Transformation Products and Metabolites
While specific transformation products of this compound have not been documented, the metabolism of analogous compounds suggests several potential pathways. Biotransformation of thioanisole, for instance, can result in the oxidation of the sulfur atom to form sulfoxides and sulfones. The biotransformation of thiochroman-4-ol (B1596091) and its chlorinated derivative by marine-derived fungi has been shown to yield corresponding sulfoxides and sulfones, likely through the action of cytochrome P450 monooxygenases mdpi.com. An electroenzymatic cascade system has also been developed for the selective oxidation of thioanisole to methyl phenyl sulfoxide rsc.org.
Given the chlorinated aromatic structure, microbial degradation could lead to the cleavage of the methyl-sulfur bond, potentially forming 3,4-dichlorothiophenol. Further degradation might then proceed via pathways observed for other chlorinated aromatic compounds. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by fungi involves key oxidative enzymes that can break down chlorinated aromatic structures acs.org.
It is also plausible that transformation could lead to the formation of 3,4-dichloroaniline (B118046) (DCA), a known metabolite of several pesticides. The degradation of DCA in soil has been studied, and it can be described by first-order kinetics researchgate.net.
The following table outlines potential transformation products of this compound based on the transformation of analogous compounds.
| Precursor Compound | Potential Transformation Product | Transformation Process | Reference |
| Thioanisole | Methyl phenyl sulfoxide | Enzymatic oxidation | rsc.orgnih.govresearchgate.net |
| Thioanisole | Methyl phenyl sulfone | Enzymatic oxidation | rsc.org |
| Thiochroman-4-ol | Thiochroman-4-one, Thiochroman-4-ol 1-oxide | Fungal biotransformation | mdpi.com |
| 2,4-Dichlorophenoxyacetic acid | Various chlorinated intermediates | Fungal biodegradation | acs.org |
Environmental Modeling and Persistence Assessment
Due to the absence of specific data for this compound, its environmental persistence and fate can only be estimated using models and data from related compounds. Chlorinated aromatic compounds are often persistent in the environment researchgate.net. The persistence of chlorinated paraffins, for example, is a significant environmental concern due to their resistance to biodegradation and potential for bioaccumulation nih.gov.
The environmental half-life of a pesticide is the time it takes for half of the applied amount to degrade and can vary significantly depending on environmental conditions such as soil type, water, and exposure to light. For many organic compounds, degradation in soil and aquatic systems does not follow a simple first-order decay, often exhibiting a faster initial degradation followed by a slower phase.
While no specific half-life data exists for this compound, data for analogous compounds can provide an indication of its potential persistence. For instance, the degradation of 3,4-dichloroaniline in soil has been shown to follow first-order kinetics researchgate.net. The hydrolysis of thioesters, a related class of organosulfur compounds, is a key degradation pathway, with half-lives that can be on the order of days under specific pH and temperature conditions nih.gov.
The table below presents hypothetical degradation kinetics for this compound based on analogous compounds.
| Parameter | Value | Conditions | Analogous Compound/Principle | Reference |
| Degradation Kinetics | First-order | Soil | 3,4-dichloroaniline | researchgate.net |
| Hydrolysis Half-life | 155 days | pH 7, 23°C | S-methyl thioacetate | nih.gov |
| Photodegradation | Potential pathway | Aqueous TiO2 suspensions | Organosulfur insecticides | acs.org |
Multicompartment fate models are used to predict the distribution and persistence of chemicals in the environment by dividing it into interconnected compartments such as air, water, soil, and sediment. These models can be used for the risk assessment of pesticides and their transformation products nih.govfrontiersin.org.
For a compound like this compound, a multicompartment model would consider its partitioning between different environmental media. The properties of chloroanisoles, such as their volatility and potential for malodor even at low concentrations, highlight the importance of modeling their distribution in indoor and outdoor air nih.govresearchgate.netmdpi.comresearchgate.net. The persistence and bioaccumulation potential of chlorinated organic compounds are critical factors in these models researchgate.netnih.govusgs.gov.
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and toxicity of pesticides and their degradation products when experimental data is lacking nih.govmst.dkeuropa.eu. Such models could be applied to estimate the properties of this compound.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested detailed subsections without resorting to speculation or incorrectly applying findings from related but distinct chemical compounds. General principles of xenobiotic metabolism can be described, but specific research findings, data tables, and identified microbial strains for this compound are not present in the available search results.
For context, the metabolism of xenobiotics like chlorinated aromatic compounds generally follows a two-phase process.
Phase I Reactions : These involve the introduction or exposure of functional groups, often through oxidation, reduction, or hydrolysis. For a compound like this compound, enzymes such as cytochrome P450 monooxygenases could theoretically oxidize the sulfur atom to form a sulfoxide and subsequently a sulfone, or hydroxylate the aromatic ring. Dioxygenases are also key enzymes in the degradation of aromatic compounds.
Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the xenobiotic or its Phase I metabolite to increase water solubility and facilitate excretion. nih.gov This can include glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to suitable functional groups. wikipedia.orgnih.gov
Microbial degradation is a critical pathway for the environmental fate of such chemicals. Specific consortia of bacteria and fungi have evolved complex enzyme systems to break down persistent organic pollutants. These pathways often involve initial oxidative attacks to destabilize the aromatic ring, followed by ring cleavage and further degradation. However, the specific microbial strains and enzyme systems capable of degrading this compound have not been documented in the provided search results.
Biological Transformations and Enzymatic Interactions of 3,4 Dichlorothioanisole
Enzyme Kinetics and Substrate Specificity Studies with 3,4-Dichlorothioanisole
While direct enzyme kinetic studies specifically targeting this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on analogous compounds and enzyme systems known for their broad substrate specificity. The enzymatic transformation of this compound would likely involve enzymes capable of acting on both the thioether linkage and the chlorinated aromatic ring. Key enzyme classes in this context include peroxidases and dioxygenases.
One of the most relevant enzymes for the transformation of the thioether group is Chloroperoxidase (CPO) from the fungus Caldariomyces fumago. CPO is a versatile heme-thiolate enzyme known to catalyze a variety of reactions, including the oxidation of thioethers to sulfoxides. nih.gov Studies on the oxidation of the parent compound, thioanisole (B89551), have demonstrated that CPO can facilitate the selective synthesis of methyl phenyl sulfoxide (B87167). rsc.org The reaction mechanism involves the in-situ generation of hydrogen peroxide (H₂O₂), which then participates in the CPO-catalyzed oxidation. rsc.org The catalytic efficiency of such systems can be significantly high. rsc.org It is plausible that this compound could also serve as a substrate for CPO, leading to the formation of 3,4-dichlorophenyl methyl sulfoxide. The rate-limiting step in the oxidation of thioanisole by CPO has been identified as the turnover by the enzyme itself, rather than substrate diffusion. nih.gov
The presence of chlorine substituents on the aromatic ring introduces the possibility of attack by dioxygenase enzymes, which are crucial in the aerobic biodegradation of chlorinated aromatic compounds. eurochlor.org Enzymes like toluene (B28343) dioxygenase (TDO) from Pseudomonas putida F1 are known to have a broad substrate range that includes various chlorinated olefins and benzenes. asm.orgnih.gov These enzymes initiate the degradation process by inserting two oxygen atoms into the aromatic ring, leading to the formation of a cis-dihydrodiol. asm.org This step is critical as it destabilizes the aromatic ring, making it susceptible to further degradation. While the specific kinetics of this compound with such dioxygenases have not been reported, the known activity of these enzymes on other chlorinated aromatic compounds suggests that it could be a potential substrate. epa.gov
The following interactive data table summarizes the types of enzymatic reactions observed with compounds analogous to this compound, providing a basis for inferring its potential biological transformations.
| Enzyme | Substrate Analog | Reaction Type | Product(s) |
| Chloroperoxidase (CPO) | Thioanisole | Sulfoxidation | Methyl phenyl sulfoxide |
| Toluene Dioxygenase (TDO) | Toluene, Chlorobenzene | Dioxygenation | cis-dihydrodiols |
| Catechol 2,3-dioxygenase | 3-Chlorocatechol | Ring cleavage | --- |
| Soybean Peroxidase | 2,4,6-Trichlorophenol | Oxidation | Less toxic degradation products |
Potential Role in Biocatalysis and Bioremediation
The enzymatic transformations of this compound hold potential for applications in both biocatalysis for the synthesis of fine chemicals and in bioremediation for the detoxification of environmental pollutants.
Biocatalysis:
The selective oxidation of the thioether group in this compound to a sulfoxide presents a valuable biocatalytic application. Chiral sulfoxides are important intermediates in the pharmaceutical industry. nih.gov The use of enzymes like Chloroperoxidase (CPO) for the enantioselective oxidation of sulfides has been demonstrated. acs.org An electroenzymatic cascade system utilizing CPO has been developed for the highly selective synthesis of methyl phenyl sulfoxide from thioanisole. rsc.org This approach offers a green and efficient alternative to traditional chemical synthesis. researchgate.net By analogy, a biocatalytic process using CPO or a similar enzyme could be envisioned for the production of (R)- or (S)-3,4-dichlorophenyl methyl sulfoxide, which may have applications in asymmetric synthesis.
Bioremediation:
The presence of both a chlorinated aromatic ring and a sulfur-containing group makes this compound a compound of environmental interest. Bioremediation strategies for chlorinated aromatic compounds often rely on the activity of microorganisms that can initiate degradation. eurochlor.orgslideshare.net
Under aerobic conditions, the initial enzymatic attack is often carried out by oxygenases. eurochlor.org Bacteria possessing dioxygenase enzymes, such as certain Pseudomonas and Rhodococcus species, are capable of degrading chlorinated benzenes and phenols. mdpi.comasm.org The resulting intermediates, such as chlorocatechols, are further processed through metabolic pathways that lead to ring cleavage and eventual mineralization. epa.gov The ability of Pseudomonas putida F1 to degrade trichloroethylene (B50587) via its toluene dioxygenase pathway highlights the versatility of these enzymes in handling chlorinated compounds. nih.gov Therefore, it is conceivable that microorganisms expressing broad-substrate-range dioxygenases could be employed for the bioremediation of sites contaminated with this compound.
Anaerobic bioremediation is another potential route for the degradation of highly chlorinated aromatic compounds. eurochlor.org This process often involves reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen. eurochlor.org While this process is more common for more highly chlorinated compounds, it could play a role in the initial transformation of this compound in anaerobic environments.
The following table outlines potential bioremediation strategies for this compound based on known microbial degradation pathways for related compounds.
| Bioremediation Strategy | Key Enzyme(s) | Microbial Genus (Example) | Potential Transformation of this compound |
| Aerobic Bioremediation | Dioxygenases | Pseudomonas | Oxidation of the aromatic ring, leading to dechlorination and ring cleavage. |
| Aerobic Bioremediation | Peroxidases | Caldariomyces | Oxidation of the thioether group. |
| Anaerobic Bioremediation | Reductive dehalogenases | --- | Removal of chlorine atoms from the aromatic ring. |
Future Research Directions and Emerging Applications in 3,4 Dichlorothioanisole Chemistry
Innovations in Synthesis and Catalysis
The synthesis of aryl thioethers, including 3,4-Dichlorothioanisole, has traditionally relied on methods that can be harsh or inefficient. Future research is focused on developing more sophisticated and efficient catalytic systems. The evolution from classical methods to modern catalytic strategies represents a significant leap forward in aryl sulfide (B99878) synthesis.
Innovations are centered on the use of transition-metal catalysts such as palladium, copper, and nickel, which facilitate the cross-coupling of aryl halides with thiol-containing compounds. researchgate.netacsgcipr.org Buchwald-Hartwig and Ullman-type couplings, for instance, are now moderated by bespoke ligands that improve reaction conditions and yields. acsgcipr.org A key objective is to move towards more sustainable and cost-effective base metal catalysts, like copper and nickel, which offer greener alternatives to precious metals like palladium. acsgcipr.orgacs.org
Recent breakthroughs include photochemical organocatalytic methods that allow for the synthesis of aryl thioethers from inexpensive aryl chlorides and alcohols under mild, thiol-free conditions. iciq.orgnih.gov This approach utilizes an organocatalyst excited by light to activate typically unreactive aryl chlorides. nih.gov Furthermore, metal-free arylation techniques using diaryliodonium salts are emerging, offering a different pathway for C–S bond formation under mild conditions. chemrxiv.org Another novel strategy involves the "aryl exchange" reaction, where a nickel catalyst enables the synthesis of aryl sulfides from aromatic esters and 2-pyridyl sulfide, avoiding the use of foul-smelling and toxic thiols. acs.orgsciencedaily.com
| Synthetic Approach | Key Features | Potential Advantages | Catalyst/Reagent Examples |
|---|---|---|---|
| Transition-Metal Catalysis | Cross-coupling of aryl halides/sulfonates with thiols. acsgcipr.org | High efficiency, broad substrate scope. | Palladium, Copper, Nickel complexes. acsgcipr.orgacs.org |
| Photochemical Organocatalysis | Uses light and an organocatalyst to activate aryl chlorides; thiol-free. nih.gov | Mild conditions, avoids disagreeable thiols, uses inexpensive starting materials. iciq.orgnih.gov | Indole thiolate organocatalyst, tetramethylthiourea. iciq.orgnih.gov |
| Metal-Free Arylation | Reaction of thiols with diaryliodonium salts. chemrxiv.org | Avoids transition metals, mild conditions. chemrxiv.org | Diaryliodonium salts, strong organic bases. chemrxiv.org |
| Aryl Exchange Reaction | Nickel-catalyzed exchange between an aryl sulfide donor and an aryl electrophile. acs.org | Thiol-free, uses environmentally friendly feedstocks like aromatic esters. sciencedaily.com | Ni/dcypt catalyst, 2-pyridyl sulfide. acs.org |
Advanced Characterization Techniques and Methodologies
A thorough understanding of the structure, purity, and properties of this compound is fundamental for its development and application. Future research will leverage a suite of advanced analytical techniques to provide a comprehensive characterization profile.
Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and fragmentation pattern of organosulfur compounds. A key diagnostic feature in the mass spectrum of chlorinated thioanisoles is the isotopic signature of both sulfur (34S isotope) and chlorine (37Cl isotope), which helps confirm the elemental composition. britannica.com High-resolution mass spectrometry (HRMS) will be crucial for obtaining exact mass measurements, further solidifying structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy remains the most powerful tool for elucidating the precise molecular structure. While 1H and 13C NMR are standard, future studies may employ more specialized techniques. For instance, studying fluorinated analogues of this compound could benefit from 19F-NMR spectroscopy, a highly sensitive method for tracking metabolic pathways or reaction mechanisms. researchgate.net Although challenging due to low natural abundance and technical difficulties, direct analysis by 33S NMR could provide unique insights into the electronic environment of the sulfur atom. britannica.com
Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for separating this compound from reaction mixtures and quantifying its purity. nih.govresearchgate.net Coupling these separation methods with mass spectrometry (e.g., GC-MS, HPLC-MS) provides a powerful hyphenated technique for identifying impurities and potential metabolites in biological or environmental samples. researchgate.netnih.gov
| Technique | Information Obtained | Future Application for this compound |
|---|---|---|
| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental composition, fragmentation patterns. britannica.com | Confirmation of identity, detection of isotopic patterns (34S, 37Cl), impurity profiling. |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms. britannica.com | Unambiguous structure elucidation (1H, 13C), specialized studies (19F, 33S on analogues). britannica.comresearchgate.net |
| Gas Chromatography (GC) | Separation of volatile compounds, purity assessment. nih.gov | Purity analysis, monitoring reaction progress, environmental sample analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds, quantification. researchgate.net | Purification, quality control, analysis in biological matrices. |
| Hyphenated Techniques (e.g., GC-MS, HPLC-NMR) | Combined separation and identification for complex mixtures. researchgate.net | Metabolite identification, degradation product analysis. researchgate.net |
Predictive Modeling and Data Science in this compound Research
The integration of computational tools is set to accelerate research into this compound and its derivatives. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a pathway to forecast the biological activity and physicochemical properties of novel compounds before they are synthesized. mdpi.com
QSAR models establish a mathematical correlation between the chemical structure of a molecule and a specific property, such as its anti-inflammatory or anticancer activity. nih.govut.ac.ir By analyzing a dataset of related compounds, these models can identify key molecular descriptors—features like steric, electronic, and topological properties—that govern their activity. rsc.orgmdpi.com For this compound, future research could involve designing a library of virtual derivatives and using QSAR models to predict which modifications are most likely to result in desired biological effects. mdpi.commdpi.com This in silico screening approach can save significant time and resources by prioritizing the most promising candidates for synthesis and laboratory testing.
Machine learning algorithms, such as random forest and artificial neural networks, are enhancing the predictive power of QSAR models, allowing for the analysis of large and diverse datasets with high accuracy. rsc.org These advanced computational methods can uncover complex, non-linear relationships between structure and activity that may be missed by traditional statistical approaches. nih.gov The application of these data science techniques could guide the rational design of novel this compound derivatives with optimized properties for applications in medicine or materials science.
Sustainable Chemistry and Green Synthesis of this compound
In line with global efforts to reduce the environmental impact of chemical manufacturing, future research on this compound will prioritize the principles of green chemistry. semanticscholar.orgrsc.org The goal is to develop synthetic routes that are safer, more energy-efficient, and generate minimal waste. researchgate.net
Key areas of focus for the green synthesis of this compound include:
Eco-friendly Solvents: Replacing traditional petroleum-based volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental footprint of the synthesis. mdpi.com
Catalyst Innovation: The development of highly efficient and recyclable catalysts, particularly those based on abundant base metals or even non-metal organocatalysts, is a central theme in green chemistry. semanticscholar.orgmdpi.com Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. researchgate.net
Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot, multi-component reactions are an excellent strategy for improving atom economy. researchgate.net
Thiol-Free Synthesis: As thiols are often volatile and malodorous, developing synthetic routes that avoid their direct use is a significant step towards a more environmentally benign process. sciencedaily.com Recent advances in using odorless sulfur sources or employing aryl exchange reactions are promising in this regard. sciencedaily.comorganic-chemistry.org
Energy Efficiency: Employing alternative energy sources such as microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Exploration of Novel Biological Activities and Interactions
While the specific biological profile of this compound is not extensively documented, its structural motifs—a chlorinated aromatic ring and a thioether group—are present in many biologically active molecules. This suggests that the compound could serve as a scaffold for developing new therapeutic agents. Future research will focus on systematically screening this compound and its derivatives for a wide range of pharmacological activities.
Organosulfur compounds, in general, exhibit a vast array of biological effects. For example, various derivatives of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-3-thione have been reported to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov The thioether linkage is a key structural component in various pharmaceuticals. For instance, certain alkyl- and aryl-thio moieties at the C4 position of β-lactams have shown activity against Mycobacterium tuberculosis. documentsdelivered.com
Future research directions would involve:
Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to identify potential antibiotic or antifungal properties.
Anticancer Evaluation: Assessing cytotoxicity against various cancer cell lines to explore its potential as an antineoplastic agent. nih.gov
Enzyme Inhibition Assays: Investigating the ability of this compound to inhibit specific enzymes that are known drug targets, such as kinases, proteases, or carbonic anhydrases. nih.gov
Toxicological Studies: A crucial aspect of exploring novel biological activities is to simultaneously assess the compound's toxicity profile to ensure a favorable therapeutic window. mdpi.com
The systematic exploration of these biological activities, guided by the predictive modeling described earlier, could uncover novel applications for this compound in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics for identifying 3,4-Dichlorothioanisole, and how can researchers validate their findings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to identify the aromatic proton environment and chlorine substitution patterns. Gas chromatography-mass spectrometry (GC-MS) is recommended for molecular weight confirmation. Validate spectral data against databases like the NIST Chemistry WebBook, which provides peer-reviewed reference spectra . Cross-reference with synthesized standards (e.g., 3,4-Dichloroanisole derivatives in ) to rule out structural ambiguities.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard communication standards (HCS) for chlorinated organosulfur compounds. Use fume hoods, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or ocular exposure. Safety data from structurally similar compounds (e.g., 2,5-dichloro-1,3,4-thiadiazole in ) suggest risks include respiratory irritation and CNS depression. Implement emergency procedures such as eye rinsing (P305+P351+P338 protocols) and immediate decontamination .
Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?
- Methodological Answer : Optimize a one-step nucleophilic substitution using 3,4-dichlorophenol and methylthiolate under inert atmosphere. Catalytic agents like CuI may enhance yield. Key challenges include controlling byproducts (e.g., oxidation to sulfones) and ensuring anhydrous conditions. Pre-purify reagents to avoid side reactions, as outlined in one-step synthesis frameworks for analogous chlorinated aromatics .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological Answer : Conduct comparative analysis using high-purity standards (e.g., 4-Chloroanisole in ) to calibrate instruments. Address discrepancies in melting points or solubility by replicating experiments under controlled humidity/temperature. Apply statistical methods (e.g., ANOVA) to evaluate data variability, referencing methodologies from experimental design guidelines in .
Q. How can environmental persistence of this compound be assessed, and what analytical techniques are most effective?
- Methodological Answer : Use gas chromatography with electron capture detection (GC-ECD) for trace analysis in environmental matrices. Validate recovery rates via spiked samples (e.g., soil/water) and compare with deuterated internal standards (e.g., acenaphthene-d10 in ). Assess degradation pathways using LC-MS/MS to identify metabolites, referencing EPA DSSTox frameworks for halogenated aromatics .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Design a factorial experiment varying catalysts (Pd/C, Ni), solvents (DMF, THF), and temperatures. Monitor reaction progress via in-situ FTIR or HPLC. Use response surface methodology (RSM) to model interaction effects, as demonstrated in synthetic optimization studies for dichlorobenzonitrile derivatives . Include control experiments with dechlorinated analogs to isolate electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
